3-Methoxycarbonyl tetronic acid

概要

説明

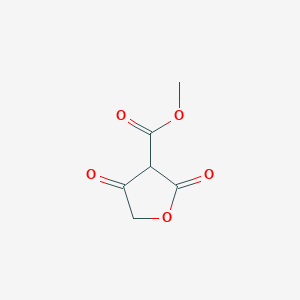

3-Methoxycarbonyl tetronic acid is a derivative of tetronic acid, characterized by the presence of a methoxycarbonyl group at the third position of the tetronic acid ring. Tetronic acids, including this compound, are known for their diverse biological activities and are used as scaffolds in bioorganic and bioinorganic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxycarbonyl tetronic acid typically involves the reaction of α-hydroxy acids with suitable esters. One common method is the reaction of esters of α-hydroxy acids with cumulated phosphorus ylide, which leads to the formation of functionalized tetronic acids . Another approach involves the use of N-hydroxysuccinimidyl esters of α-hydroxy acids with active methylene compounds .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

化学反応の分析

Tautomerism and Conformational Dynamics

3-Methoxycarbonyl tetronic acid exhibits tautomeric equilibria influenced by its β,β′-tricarbonyl system. Computational studies on analogous 3-acyl tetronic acids reveal:

-

Four dominant tautomers (a, b, c, d) arising from proton shifts between hydroxyl and carbonyl groups (Fig. 1) .

-

Energy barriers of 20–30 kJ/mol for interconversion between enol tautomers (a ⇌ b or c ⇌ d) .

-

Stabilization of the enol tautomers (b and d) due to intramolecular hydrogen bonding .

Key Insight : The methoxycarbonyl group enhances electron-withdrawing effects, potentially shifting tautomeric equilibria compared to non-substituted tetronic acids .

Knoevenagel-Michael Cascade

This compound participates in multicomponent reactions with aldehydes and amines. For example:

-

Benzaldehyde and malononitrile undergo Knoevenagel condensation to form an α,β-unsaturated intermediate.

-

Subsequent Michael addition with tetronic acid derivatives yields spirocyclic products (Scheme 2) .

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde, malononitrile, tetronic acid | L-Proline catalyst, RT | Spiro[indoline-3,4'-pyrano[2,3-d]tetronic acid] | 78 |

Trans-Acetalization

Reaction with aldehydes in the presence of triethylamine facilitates trans-acetalization , generating γ-hydroxy β-ketoester intermediates. These intermediates lactonize to form 5-substituted tetronic acids (Scheme 3) .

Metal Chelation and Biological Relevance

The β,β′-tricarbonyl motif enables metal coordination , particularly with divalent cations (e.g., Mg²⁺, Zn²⁺, Cu²⁺). Key findings include:

-

Deprotonation of the hydroxyl group (pKa ~4–5) under physiological conditions, enhancing chelation capacity .

-

Formation of octahedral complexes with Mg(II) and Ba(II), where three tetronic acid ligands bind two metal ions (Fig. 2) .

-

Zn(II) complexes adopt a square-planar geometry with two tetronic acid ligands .

Application Note : Metal chelation modulates antibiotic activity in natural tetronic acid derivatives (e.g., magnesidin) .

Functionalization at the Methoxycarbonyl Group

The ester moiety undergoes selective transformations:

-

Hydrolysis : Under basic conditions, conversion to the carboxylic acid derivative (e.g., 3-carboxy tetronic acid) .

-

Aminolysis : Reaction with primary amines yields amide derivatives, useful for further diversification .

Comparative Reactivity with Tetramic Acids

While structurally similar to 3-acyl tetramic acids, this compound shows distinct reactivity:

科学的研究の応用

Antimicrobial Properties

Tetronic acids, including 3-Methoxycarbonyl tetronic acid, exhibit significant antimicrobial activity. Research indicates that these compounds can act as effective antibiotics against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This property makes them valuable candidates for developing new antimicrobial agents in response to increasing antibiotic resistance .

Metal Chelation

this compound has been identified as a natural metal binder. Its structure allows it to chelate metallic cations effectively, which is crucial for biological processes such as enzyme function and nutrient transport. The low pKa of these compounds suggests they are likely to be deprotonated under physiological conditions, enhancing their ability to form stable metal complexes . This property can be leveraged in bioremediation efforts and in the development of metal-based therapeutics.

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Dieckmann cyclization and microwave-assisted reactions. These synthetic routes allow for the incorporation of different functional groups, leading to a library of derivatives with tailored biological activities. For instance, recent studies have explored the synthesis of 3-acylated tetramic and tetronic acids via one-pot reactions involving N-hydroxybenzotriazole esters .

| Synthetic Method | Description |

|---|---|

| Dieckmann Cyclization | A condensation reaction that forms cyclic structures from diesters or diketones. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields by using microwave irradiation. |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various tetronic acids, including this compound, demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as lead structures for antibiotic development .

Case Study 2: Metal Binding Properties

In a detailed investigation into the metal-binding properties of this compound, researchers demonstrated its ability to form stable complexes with copper ions. The stability constants were determined using spectrophotometric methods, revealing that the compound could effectively sequester metals in biological systems .

作用機序

The mechanism of action of 3-methoxycarbonyl tetronic acid involves its ability to chelate metal ions due to its β-dicarbonyl system. This chelation is crucial for its biological activities, including antimicrobial and anticancer effects. The compound can interact with various molecular targets, such as enzymes and receptors, disrupting their normal functions and leading to the desired biological effects .

類似化合物との比較

Tetramic Acid: Another derivative with a similar structure but different functional groups.

3-Acyl Tetronic Acid: Similar in structure but with an acyl group instead of a methoxycarbonyl group.

Uniqueness: 3-Methoxycarbonyl tetronic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity, making it a versatile compound in various applications .

特性

IUPAC Name |

methyl 2,4-dioxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZGUKSJKVGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。